Cas no 2167840-77-7 (2-(2-bromoethyl)oxetane)

2-(2-bromoethyl)oxetane 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromoethyl)oxetane
- D79156
- PS-17226
- 2167840-77-7
- SCHEMBL11565964
-
- インチ: 1S/C5H9BrO/c6-3-1-5-2-4-7-5/h5H,1-4H2
- InChIKey: ZVDZWKMUYONCQC-UHFFFAOYSA-N
- ほほえんだ: O1CCC1CCBr
計算された属性
- せいみつぶんしりょう: 163.98368g/mol
- どういたいしつりょう: 163.98368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 56
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 9.2Ų
2-(2-bromoethyl)oxetane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D710967-100mg |
2-(2-bromoethyl)oxetane |
2167840-77-7 | 97% | 100mg |
$255 | 2024-07-21 | |
eNovation Chemicals LLC | D710967-500MG |
2-(2-bromoethyl)oxetane |
2167840-77-7 | 97% | 500mg |
$680 | 2024-07-21 | |
eNovation Chemicals LLC | D710967-100mg |
2-(2-bromoethyl)oxetane |
2167840-77-7 | 97% | 100mg |
$255 | 2025-02-22 | |
eNovation Chemicals LLC | D710967-250mg |
2-(2-bromoethyl)oxetane |
2167840-77-7 | 97% | 250mg |
$410 | 2025-02-20 | |
eNovation Chemicals LLC | D710967-250mg |
2-(2-bromoethyl)oxetane |
2167840-77-7 | 97% | 250mg |
$410 | 2025-02-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1866-500.0mg |
2-(2-bromoethyl)oxetane |
2167840-77-7 | 94% | 500.0mg |
¥3630.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1866-100.0mg |
2-(2-bromoethyl)oxetane |
2167840-77-7 | 94% | 100.0mg |
¥1359.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1866-250.0mg |
2-(2-bromoethyl)oxetane |
2167840-77-7 | 94% | 250.0mg |
¥2178.0000 | 2024-08-03 | |
eNovation Chemicals LLC | D710967-5g |
2-(2-bromoethyl)oxetane |
2167840-77-7 | 97% | 5g |
$3070 | 2025-02-20 | |
eNovation Chemicals LLC | D710967-1g |
2-(2-bromoethyl)oxetane |
2167840-77-7 | 97% | 1g |
$1020 | 2025-02-20 |
2-(2-bromoethyl)oxetane 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
2-(2-bromoethyl)oxetaneに関する追加情報
Professional Introduction to Compound with CAS No. 2167840-77-7 and Product Name: 2-(2-bromoethyl)oxetane
2-(2-bromoethyl)oxetane, identified by the Chemical Abstracts Service (CAS) number 2167840-77-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This oxetane derivative, characterized by its unique structural framework, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential utility in drug development. The presence of a bromoethyl substituent and the strained three-membered oxetane ring imparts distinct reactivity, making it a valuable intermediate in various chemical transformations.
The structure of 2-(2-bromoethyl)oxetane features a cyclopropane-like core with an oxygen atom, providing a highly reactive site for nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of the bromine atom, which facilitates various substitution and coupling reactions. Such characteristics make it an attractive building block for constructing more complex molecular architectures, particularly in medicinal chemistry.
In recent years, 2-(2-bromoethyl)oxetane has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its ability to undergo facile functionalization has enabled the development of a range of pharmacophores targeting different disease mechanisms. For instance, researchers have leveraged its reactivity to introduce bioactive moieties into peptidomimetics and small-molecule inhibitors, demonstrating its potential in addressing unmet medical needs.
One of the most compelling aspects of CAS No. 2167840-77-7 is its role in the development of bioconjugates. The oxetane ring can be selectively opened under mild conditions, allowing for the incorporation of functional groups such as amines, thiols, or carboxylic acids. This property has been exploited in the design of probes for biochemical assays and in the synthesis of drug-drug conjugates (DDCs), where precise control over molecular connectivity is critical.
The pharmaceutical industry has shown particular interest in 2-(2-bromoethyl)oxetane due to its potential as a precursor for antiviral and anticancer agents. Studies have demonstrated its utility in generating substituted oxetanes that exhibit inhibitory activity against viral proteases and kinases. Furthermore, its incorporation into heterocyclic frameworks has led to compounds with promising cytotoxic effects, highlighting its significance in oncology research.
From a synthetic chemistry perspective, CAS No. 2167840-77-7 offers unique advantages as a synthetic intermediate. The strained oxetane ring undergoes ring-opening reactions under various conditions, including nucleophilic attack or thermal treatment, enabling the construction of linear or branched alcohols with high regioselectivity. This makes it an invaluable tool for late-stage functionalization in complex molecule synthesis.
Recent advancements in flow chemistry have also harnessed the reactivity of 2-(2-bromoethyl)oxetane to develop efficient one-pot processes for constructing bioactive scaffolds. These methodologies have streamlined the synthesis of target molecules while minimizing waste and improving scalability, aligning with green chemistry principles. Such innovations underscore the compound's relevance in modern pharmaceutical manufacturing.
The versatility of CAS No. 2167840-77-7 extends to materials science applications as well. Researchers have explored its use in generating polymers with tailored properties by incorporating oxetane units into macromolecular chains. These polymers exhibit unique mechanical and thermal characteristics, making them suitable for advanced material applications such as coatings or biodegradable scaffolds.
In conclusion, 2-(2-bromoethyl)oxetane (CAS No. 2167840-77-7) represents a multifaceted compound with broad utility across multiple domains of chemistry and medicine. Its unique structural features and reactivity profile make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As ongoing studies continue to uncover new applications for this compound, its importance is expected to grow further, driving innovation in drug discovery and material science alike.
2167840-77-7 (2-(2-bromoethyl)oxetane) 関連製品
- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)
- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)
- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)
- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)
- 1806995-45-8((4-Amino-5-bromopyridin-3-yl)methanol)
- 1866280-34-3(N-(3-methanesulfinylbutyl)thietan-3-amine)
- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)
- 90238-77-0(4,5-dimethyloxolan-3-one, Mixture of diastereomers)
- 1361535-35-4(2-Chloro-3-(2,3,6-trichlorophenyl)pyridine-6-acetonitrile)
- 1795416-68-0(3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
